molecular formula C15H11FN2O2 B8375276 1-(4-fluoro-benzyl)-5-nitro-1H-indole

1-(4-fluoro-benzyl)-5-nitro-1H-indole

Cat. No.: B8375276
M. Wt: 270.26 g/mol
InChI Key: RTSGCPFPFFJILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluoro-benzyl)-5-nitro-1H-indole is a synthetically produced indole derivative of significant interest in pharmaceutical and organic chemistry research. This compound features a benzyl group substituted with a fluorine atom at the para position and a nitro group at the 5-position of the indole ring system, a scaffold known for its diverse biological activities . The indole nucleus is a privileged structure in medicinal chemistry, known for its ability to interact with multiple biological targets . Researchers utilize this specific derivative as a key synthetic intermediate for exploring new therapeutic agents. Indole derivatives have demonstrated a wide spectrum of pharmacological activities in scientific studies, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties . The presence of the electron-withdrawing nitro group and the fluorine atom on the benzyl ring makes this compound a valuable precursor in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Its primary research application lies in the development of novel bioactive compounds, particularly in hit-to-lead optimization campaigns. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-nitroindole

InChI

InChI=1S/C15H11FN2O2/c16-13-3-1-11(2-4-13)10-17-8-7-12-9-14(18(19)20)5-6-15(12)17/h1-9H,10H2

InChI Key

RTSGCPFPFFJILK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-])F

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of 1 4 Fluoro Benzyl 5 Nitro 1h Indole and Its Analogues

Established Synthetic Routes to 1-(4-fluoro-benzyl)-5-nitro-1H-indole

The construction of the target molecule primarily relies on the formation of the N-benzyl bond, a common transformation in indole (B1671886) chemistry. Subsequent modifications of the nitro group offer a pathway to further analogues.

The most direct and widely used method for the synthesis of this compound is the N1-alkylation of 5-nitroindole (B16589). This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an appropriate 4-fluorobenzyl electrophile.

A specific procedure for this synthesis involves reacting 5-nitroindole with 4-fluorobenzyl chloride. acs.org This method has been reported to produce 1-(4-fluorobenzyl)-5-nitro-1H-indole in high yield. acs.org

General N-alkylation protocols for indoles are well-established and adaptable for this specific synthesis. organic-chemistry.org These methods typically employ a base to deprotonate the indole N-H. Common bases include potassium hydroxide (KOH) or sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF). organic-chemistry.orgd-nb.infobeilstein-journals.org The choice of base and solvent system can be crucial for achieving high yields and minimizing side reactions. For instance, the combination of potassium carbonate (K2CO3) in DMF is a common and effective system for the N-alkylation of indoles with alkyl halides. organic-chemistry.org Another approach utilizes catalytic amounts of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), with dibenzyl carbonate as the alkylating agent, which can offer milder reaction conditions. google.com

The reaction proceeds via the formation of an indole anion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-fluorobenzyl halide and displacing the halide to form the desired N-C bond. The presence of the electron-withdrawing nitro group at the C5 position increases the acidity of the N-H proton, facilitating its removal by the base.

Table 1: N1-Alkylation of 5-Nitroindole
Starting MaterialReagentProductYieldReference
5-Nitroindole4-Fluorobenzyl chloride1-(4-Fluorobenzyl)-5-nitro-1H-indole85% acs.org
IndoleBenzyl (B1604629) bromide, KOH, DMSO1-Benzylindole85-89%General Method
5-BromoindoleDibenzyl carbonate, DABCO, DMA1-Benzyl-5-bromoindoleQuantitativeGeneral Method google.com

The nitro group at the C5 position is a versatile functional handle that can be transformed into various other groups, significantly diversifying the molecular scaffold. The most common interconversion is the reduction of the nitro group to an amine, which serves as a precursor for a wide array of derivatives.

The reduction of 1-(4-fluorobenzyl)-5-nitro-1H-indole to yield 1-(4-fluorobenzyl)-1H-indol-5-amine has been successfully achieved. acs.org This transformation creates a key intermediate for further functionalization, such as amide bond formation or diazotization reactions. The reported synthesis of the amino derivative from the nitro precursor proceeded with a high yield of 82%. acs.org

Several methodologies are available for the reduction of aromatic nitro groups, which are generally applicable to the 5-nitroindole system. acs.org Catalytic hydrogenation is a widely used method, often employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. d-nb.infoacs.org This method is known for its efficiency and clean reaction profiles. Another common laboratory-scale method is the use of chemical reducing agents. Sodium dithionite (Na2S2O4) in a mixed solvent system such as ethanol and water is an effective reagent for the reduction of nitroindoles to their corresponding aminoindoles. nih.gov Other reagents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid are also frequently used.

Table 2: Reduction of 1-(4-Fluorobenzyl)-5-nitro-1H-indole
Starting MaterialProductReagents/ConditionsYieldReference
1-(4-Fluorobenzyl)-5-nitro-1H-indole1-(4-Fluorobenzyl)-1H-indol-5-amineNot specified82% acs.org
N-Phenyl-5-nitroindoleN-Phenyl-5-aminoindoleSodium dithionite, Ethanol/Water-General Method nih.gov
4-Nitro-1-TIPS-indole4-Amino-1-TIPS-indole10% Pd/C, H2, Ethanol-General Method acs.org

Advanced Functionalization of the Indole Nucleus and Benzyl Moiety

Beyond the initial synthesis, advanced functionalization strategies are employed to create analogues with diverse substitution patterns on both the indole ring and the N-benzyl group. These modifications are crucial for exploring structure-activity relationships.

The indole nucleus is an electron-rich aromatic system prone to electrophilic substitution. The regioselectivity of this reaction is highly dependent on the existing substituents. For N-alkylated indoles, the C3 position is the most nucleophilic and is the primary site for electrophilic attack. The presence of the electron-withdrawing 5-nitro group deactivates the benzene portion of the indole ring towards electrophilic attack, further favoring substitution on the pyrrole ring at C3.

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles, including indoles, at the C3 position. ijpcbs.comwikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like DMF. ijpcbs.comwikipedia.org The resulting 3-formylindole is a valuable intermediate that can be converted into a multitude of other functional groups. For example, 5-nitro-1H-indole can undergo a Vilsmeier-Haack reaction to yield 5-nitro-1H-indole-3-carbaldehyde, which can then be used in reductive amination reactions to introduce substituted aminomethyl groups at the C3 position. d-nb.info This approach allows for the construction of complex side chains at this position.

While C3 is the most reactive site, functionalization at C2 can be achieved using modern organometallic techniques. Palladium-catalyzed oxidative arylation, for instance, allows for the direct coupling of indoles with arenes at the C2 position through a double C-H functionalization mechanism. core.ac.ukacs.org N-alkyl protecting groups, such as benzyl, are compatible with these reaction conditions. core.ac.uk

Strategic functionalization at specific positions of the indole ring is key to developing a library of analogues.

C2 Position: As mentioned, palladium-catalyzed C-H activation provides a route to C2-arylindoles. core.ac.ukacs.org This method involves the concerted metalation-deprotonation of both the indole and the arene coupling partner. core.ac.uk

C3 Position: The C3 position is readily functionalized via electrophilic substitution. Beyond formylation with the Vilsmeier-Haack reaction d-nb.info, indoles can undergo Mannich reactions to introduce aminomethyl groups, Friedel-Crafts acylations, and halogenations. Palladium-catalyzed C3-benzylation of indoles has also been developed, offering a direct route to 3-benzylindolenines, though this is more common for 3-substituted indoles. nih.gov

C5 Position: The 5-nitro group is the primary point of modification at this position. Its reduction to a 5-amino group, as detailed in section 2.1.2, opens up numerous possibilities. acs.orgnih.gov The resulting amine can be acylated, alkylated, or converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents, including halogens, cyano, and hydroxyl groups.

The N-benzyl group itself can be a target for chemical modification, or analogues can be synthesized by starting with differently substituted benzyl halides in the N1-alkylation step.

The synthesis of N-benzyl indole derivatives can be accomplished with a variety of substituted benzyl bromides or chlorides. nih.govuj.edu.plresearchgate.net This allows for the introduction of various functional groups onto the benzyl ring, such as chloro, methoxy (B1213986), or additional alkyl groups, which can modulate the electronic and steric properties of the entire molecule. uj.edu.plresearchgate.net The general N-alkylation methods described in section 2.1.1 are broadly applicable to these diverse benzylating agents.

Post-synthetic modification of the N-benzyl group is also possible, although less common. For instance, if the benzyl group contains a suitable functional handle (e.g., a bromo substituent), it could be subjected to cross-coupling reactions. Another advanced strategy involves the cleavage of the N-benzyl group, which could then be followed by re-alkylation with a different substituent. researchgate.net

Table 3: Summary of Functionalization Strategies
PositionReaction TypeExample ReactionResulting Group
N1AlkylationReaction with substituted benzyl halidesVaried N-benzyl substituents
C2C-H Activation/ArylationPd-catalyzed oxidative couplingAryl group
C3Electrophilic SubstitutionVilsmeier-Haack ReactionFormyl group (-CHO)
C5ReductionCatalytic Hydrogenation (Pd/C)Amino group (-NH2)

Multicomponent Reaction Approaches to Indole-Based Systems

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. Several MCRs can be envisioned for the synthesis of N-benzylated and 5-substituted indoles.

One plausible approach for the synthesis of this compound via an MCR could involve a modified Ugi-type reaction followed by a post-condensation cyclization. The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. For the target molecule, a hypothetical Ugi-type reaction could be designed using 4-nitroaniline as the amine component, 4-fluorobenzaldehyde as the aldehyde, an isocyanide, and a fourth component that facilitates the subsequent formation of the indole ring.

For instance, a reaction could be designed where an ortho-alkynyl aniline derivative is used as the amine component. The initial Ugi reaction would be followed by a metal-catalyzed intramolecular cyclization, such as a Sonogashira coupling, to construct the indole ring system. While a direct one-pot synthesis of this compound via an MCR is not explicitly detailed in the literature, the principles of MCRs allow for the strategic design of such a convergent synthesis.

Reaction TypeStarting MaterialsCatalyst/ConditionsProduct TypeKey Features
Ugi-Azide/CyclizationAniline, Aldehyde, Isocyanide, AzideLewis Acid or Metal Catalyst1,5-Disubstituted Tetrazole-Indole HybridsHigh bond-forming efficiency, creating multiple new bonds in one pot.
Fischer Indolization/N-ArylationHydrazine, Ketone/Aldehyde, Aryl HalideAcid Catalyst, followed by Copper or Palladium CatalystN-ArylindolesOne-pot, two-step sequence combining indole formation and N-functionalization. nih.gov
Palladium-Catalyzed Three-Component CouplingAryl Iodide, o-Alkynylphenyl Isocyanide, AminePalladium Catalyst2,3-Disubstituted IndolesEfficient construction of the indole core with substitution at the 2 and 3 positions.

Chemoenzymatic Synthetic Strategies for Indole Derivatization

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of biocatalysis with the broad applicability of chemical synthesis. This approach can provide efficient and environmentally benign routes to complex molecules. For the synthesis and derivatization of this compound and its analogues, several chemoenzymatic strategies can be proposed.

One potential strategy involves the enzymatic N-alkylation of the 5-nitroindole precursor. Hydrolases, particularly lipases, have been shown to catalyze N-alkylation reactions under non-aqueous conditions. A lipase, such as Candida antarctica lipase B (CAL-B), could potentially catalyze the reaction between 5-nitroindole and 4-fluorobenzyl alcohol or a suitable activated derivative. The enzyme's active site would facilitate the nucleophilic attack of the indole nitrogen on the benzylic carbon.

Another chemoenzymatic approach could utilize a transaminase for the reductive amination of 4-fluorobenzaldehyde to produce 1-(4-fluorophenyl)methanamine. This chiral amine could then be coupled with a suitable 5-nitroindole precursor through a subsequent chemical step. Amine transaminases (ATAs) are valuable biocatalysts for the synthesis of chiral amines from prochiral ketones or aldehydes. nih.gov

While specific chemoenzymatic routes for the synthesis of this compound are not well-documented, the principles of biocatalysis suggest that such strategies are feasible. The table below outlines potential chemoenzymatic steps that could be employed in the synthesis or derivatization of the target compound and its analogues.

Enzyme ClassReaction TypePotential SubstratesPotential ProductKey Advantages
Hydrolase (e.g., Lipase)N-Alkylation5-Nitroindole and 4-Fluorobenzyl AlcoholThis compoundMild reaction conditions, high selectivity.
Transaminase (ATA)Reductive Amination4-Fluorobenzaldehyde and an Amine Donor1-(4-Fluorophenyl)methanamineStereoselective synthesis of chiral amine intermediates. nih.gov
OxidoreductaseHydroxylationThis compoundHydroxylated indole analoguesRegio- and stereoselective C-H functionalization.

Structure Activity Relationship Sar Studies of 1 4 Fluoro Benzyl 5 Nitro 1h Indole Derivatives

Impact of Fluorine Substitution on Molecular Recognition and Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. In the context of 1-(4-fluoro-benzyl)-5-nitro-1H-indole, the fluorine atom on the benzyl (B1604629) ring can significantly influence molecular recognition and activity through various mechanisms.

Fluorine's high electronegativity can alter the electronic distribution within the molecule, impacting interactions with biological targets. nih.govresearchgate.net This can lead to changes in binding affinity and selectivity. For instance, studies on fluorinated tryptophan-zipper peptides have shown that single fluorine substituents can either improve or compromise global hairpin stability by affecting CH/π and NH/π interactions. nih.gov The position of the fluorine atom is critical, as it can weaken or strengthen these non-covalent interactions that are crucial for molecular recognition. nih.gov

Furthermore, fluorine substitution can influence the conformation of the molecule, which in turn affects how it fits into a binding pocket. While the native geometry of the parent molecule is generally maintained, the C-F bond can introduce subtle changes that optimize or disrupt interactions with a target receptor. nih.gov The electron-withdrawing nature of fluorine can also impact the pKa of nearby functional groups, altering their ionization state at physiological pH and thereby influencing solubility and membrane permeability.

FeatureImpact of Fluorine SubstitutionReference
Electronic Effects Alters electron density, influencing non-covalent interactions like CH/π and NH/π. nih.gov
Conformational Effects Can induce subtle changes in molecular geometry, affecting binding pocket fit. nih.gov
Metabolic Stability Can block sites of metabolism, increasing the compound's half-life.
Physicochemical Properties Can modulate pKa, lipophilicity, and solubility. researchgate.net

Role of the Nitro Group in Modulating Biological Interactions

The nitro group (NO₂) at the C5 position of the indole (B1671886) ring is a strong electron-withdrawing group that significantly influences the electronic properties and biological activity of the molecule. nih.govencyclopedia.pub Its presence can have multifaceted effects on how the compound interacts with biological systems.

The electron-withdrawing nature of the nitro group deactivates the aromatic ring, which can alter the polarity of the molecule and favor interactions with nucleophilic sites within protein structures, such as enzymes. nih.govencyclopedia.pub This can be a critical factor in the mechanism of action for many nitro-containing compounds. In some cases, the nitro group is essential for activity. For example, in a series of N-(indol-3-ylglyoxyl)arylalkylamides, the introduction of a nitro group at the 5-position was found to be crucial for high affinity in certain derivatives. nih.gov

Conversely, in other molecular contexts, the addition of a nitro group can be detrimental to activity. For the same class of compounds, when the hydrogen at the 5-position was replaced by a nitro group in the absence of other specific substitutions, a considerable decrease in affinity was observed. nih.gov This highlights the complex and often interdependent nature of substituent effects in SAR studies.

Furthermore, the nitro group can undergo metabolic reduction in biological systems to form reactive intermediates, such as nitro anion radicals. nih.govencyclopedia.pub These reactive species can be responsible for the compound's therapeutic effect, but also for potential toxicity. mdpi.com The ability of the nitro group to be bioreduced is a key aspect of the mechanism of action for many antimicrobial and anticancer agents. svedbergopen.com

AspectRole of the Nitro GroupReference
Electronic Properties Strong electron-withdrawing group, deactivates the aromatic ring. nih.govencyclopedia.pub
Biological Interactions Can enhance interactions with nucleophilic sites in proteins. nih.govencyclopedia.pub
Structure-Activity Relationship Its effect on activity is highly dependent on the overall molecular structure. nih.gov
Metabolism Can be reduced to reactive intermediates, contributing to both efficacy and potential toxicity. nih.govencyclopedia.pubsvedbergopen.com

Conformational Flexibility and Rigidity in Indole Scaffolds and their Derivatives

The indole scaffold provides a relatively rigid bicyclic core, but the substituents attached to it can impart varying degrees of conformational flexibility. This interplay between rigidity and flexibility is crucial for a molecule's ability to adopt the optimal conformation for binding to its biological target.

The indole ring system itself is planar, which provides a defined structural anchor. However, the N1-benzyl group in this compound introduces a degree of freedom through rotation around the single bond connecting the benzyl group to the indole nitrogen. Similarly, other substituents at various positions can have their own rotational flexibility.

The conformational flexibility of the side chains can be a determining factor for biological activity. For instance, in a study of N-(indol-3-ylglyoxyl)arylalkylamides, the introduction of conformationally or geometrically constrained side chains was explored to enhance selectivity for different receptor subtypes. nih.gov This suggests that restricting the conformational freedom of a molecule can lead to more specific interactions with a target.

Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy are often employed to understand the preferred conformations of indole derivatives and how they relate to their biological activity. These studies can reveal how the molecule orients itself within a binding site and which conformations are energetically favorable.

Spatial and Electronic Requirements for Interaction with Molecular Targets

The spatial arrangement and electronic properties of this compound derivatives are critical for their interaction with molecular targets. The specific three-dimensional shape of the molecule and the distribution of electrons within it dictate how it will bind to a receptor or enzyme.

The indole nucleus often participates in π-π stacking interactions with aromatic amino acid residues in a binding pocket. nih.gov The electron-withdrawing nitro group at the C5 position can modulate the electronic nature of this π-system, potentially enhancing these interactions. The indole NH group, when unsubstituted, can act as a hydrogen bond donor, an interaction that is often crucial for binding affinity. nih.gov However, in the case of this compound, this position is substituted, precluding its role as a hydrogen bond donor.

The 4-fluorobenzyl group at the N1 position will occupy a specific region of the binding site, and its interactions will be influenced by both its size and the electronic character of the fluorinated phenyl ring. The fluorine atom can engage in specific interactions, such as hydrogen bonding with backbone amides or other polar groups in the protein.

SAR of N1-Substitutions: Exploration of Benzyl and Related Moiety Variations

The substituent at the N1 position of the indole ring plays a significant role in determining the biological activity of many indole derivatives. Systematic modifications of the N1-substituent are a common strategy in SAR studies to optimize potency and selectivity.

In the case of this compound, the N1-benzyl group is a key feature. Studies on other indole derivatives have shown that the nature of the N1-substituent can be critical. For example, in a series of indole-based cytosolic phospholipase A2α inhibitors, variations in the substitution pattern of the benzyl ring were extensively explored. nih.gov This suggests that the electronic and steric properties of the benzyl group can be fine-tuned to improve activity.

The presence of a substituent at the N1 position, as opposed to an unsubstituted NH, can have a profound impact. In some cases, N1-alkylation is well-tolerated or even beneficial, while in others, an unsubstituted NH is essential for hydrogen bonding and activity. nih.govacs.org The optimal N1-substituent is therefore highly dependent on the specific biological target and the rest of the molecular scaffold.

The exploration of different benzyl and related moieties at the N1 position can lead to the discovery of derivatives with improved pharmacological profiles. This can include variations in the substitution pattern on the phenyl ring (e.g., different halogens, alkyl groups, or methoxy (B1213986) groups) or the replacement of the benzyl group with other arylalkyl or heteroarylalkyl groups. rsc.orgnih.gov

N1-SubstitutionGeneral SAR ObservationsReference
Unsubstituted (N-H) Can act as a crucial hydrogen bond donor for binding to some targets. nih.gov
N1-Methyl In some series, methylation leads to a loss of activity. nih.gov
N1-Benzyl A common moiety in active indole derivatives; its substitution pattern can be optimized. nih.govrsc.org
Other N1-Alkyl/Arylalkyl Generally well-tolerated in some scaffolds, allowing for linker attachment or modulation of properties. acs.org

SAR of C3 and C5 Modifications on the Indole Core

Modifications at the C3 and C5 positions of the indole core are frequently explored to modulate the biological activity of indole derivatives. These positions are often amenable to chemical derivatization and can significantly influence the compound's interaction with its target.

C5 Modifications:

The C5 position is a key site for introducing substituents that can alter the electronic properties of the indole ring and provide additional interaction points with a biological target. The nitro group in this compound is a prime example of a C5 modification.

SAR studies on other indole series have shown that the nature of the C5 substituent can have a dramatic effect on activity. For instance, in a series of benzodiazepine (B76468) receptor ligands, derivatives with a 5-chloro or 5-nitro group displayed different SAR profiles compared to those with a hydrogen at the C5 position. mdpi.com This suggests that the electronic nature of the C5 substituent can dictate the binding mode of the molecule. In some instances, electron-withdrawing groups at C5 enhance activity, while in others, electron-donating groups may be preferred. acs.org

C3 Modifications:

The C3 position of the indole ring is often a site of high reactivity and a common point for introducing a wide variety of substituents. Many biologically active indole derivatives bear a substituent at C3. nih.gov

The introduction of different functional groups at C3 can lead to compounds with diverse pharmacological activities. For example, the incorporation of a methylene-bridged pyrrolidine (B122466) side chain at the C3 position of 5-nitroindoles was found to be crucial for their G-quadruplex binding activity. nih.gov This highlights the importance of the C3 substituent in directing the molecule to its specific target and establishing key binding interactions. The size, shape, and chemical nature of the C3 substituent can all be varied to optimize activity.

PositionType of ModificationGeneral SAR ObservationsReference
C5 Electron-withdrawing groups (e.g., NO₂, Cl)Can significantly alter electronic properties and binding mode. Effect is context-dependent. nih.govmdpi.com
C5 Electron-donating groupsCan also modulate activity, often with different outcomes compared to electron-withdrawing groups. acs.org
C3 Various side chainsOften crucial for biological activity and target specificity. nih.govnih.gov

Mechanistic Investigations of Biological Interactions and Target Identification

Enzyme Inhibition Mechanisms

The primary area of investigation for derivatives of 1-(4-fluoro-benzyl)-5-nitro-1H-indole has been their role as enzyme inhibitors. Research has centered on their interaction with monoamine oxidase B (MAO-B), a significant target in the management of neurodegenerative diseases.

Monoamine Oxidase B (MAO-B) Inhibition by Derivatives

The compound this compound serves as a key intermediate in the synthesis of novel N-substituted indole-based analogues designed as potential MAO-B inhibitors. nih.govresearchgate.net Through reduction of the nitro group to an amine, followed by coupling with various carboxamides, a series of derivatives has been developed and evaluated for their inhibitory activity against MAO-B. nih.gov One such derivative, N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide, demonstrated notable inhibitory activity against MAO-B with an IC50 value of 1.65 µM. nih.govresearchgate.net

Inhibitory Activity of an N-substituted Indole (B1671886) Derivative Against MAO-B
CompoundTargetIC50 (µM)Selectivity Index (SI) vs MAO-A
N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamideMAO-B1.65> 60

To elucidate the mechanism of action for this class of indole-based inhibitors, detailed kinetic studies were performed on the most potent analogues within the synthesized series. nih.govresearchgate.net Although the detailed kinetic analysis was conducted on a structurally related compound, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, the results are considered representative for the inhibition mode of this chemical class. The investigation revealed a competitive mode of inhibition against MAO-B. nih.govresearchgate.net This was determined by measuring the catalytic rates at various concentrations of the substrate (benzylamine) in the absence and presence of the inhibitor. researchgate.net The analysis showed that the inhibitor increases the Michaelis constant (Km) without affecting the maximum velocity (Vmax), a characteristic feature of competitive inhibition. researchgate.net A calculated inhibition constant (Ki) of 94.52 nM for the potent analogue underscores the high affinity of these compounds for the MAO-B active site. nih.govresearchgate.net This competitive mechanism suggests that the inhibitor and the natural substrate compete for binding to the same active site on the enzyme. nih.gov

Molecular docking simulations were employed to provide a reasonable explanation for the observed biological activities and to visualize the binding mode of these inhibitors within the MAO-B active site. nih.govresearchgate.net The docked model for the derivative N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide showed that it fits well within the binding pocket of the enzyme. researchgate.net The binding is governed by specific interactions with amino acid residues in the active site. The indole scaffold, a recurring motif in potent MAO-B inhibitors, plays a crucial role in the binding affinity. mdpi.com The active site of MAO-B contains a "substrate cavity" and an "entrance cavity," and analysis of docked inhibitors indicates that the quinazoline (B50416) moiety tends to occupy the substrate cavity, while the aryl rings are positioned near the entrance. Key residues such as Tyr398 and Tyr435 are often involved in hydrogen bonding and hydrophobic interactions with MAO-B inhibitors. nih.gov For indole-based inhibitors, hydrogen bonding contacts between the C4-carbonyl on the FAD co-factor and the indole nitrogen contribute to the stable binding within the active site. mdpi.com

Tyrosinase Inhibition

Currently, there are no specific studies available in the scientific literature that investigate the mechanistic details of tyrosinase inhibition by this compound or its direct derivatives. While other classes of compounds containing a 4-fluorobenzyl moiety have been explored as tyrosinase inhibitors, the activity of this specific indole scaffold against tyrosinase has not been reported. unica.itnih.gov

Alpha-Glucosidase Inhibition

Mechanistic investigations into the inhibition of alpha-glucosidase by this compound or its derivatives have not been reported in the available literature. Research on alpha-glucosidase inhibitors has explored other indole-containing structures, such as 3,3-di(indolyl)indolin-2-ones, but a direct link to the this compound framework has not been established. nih.gov

Efflux Pump Inhibition Mechanisms

There is currently no available research detailing the mechanisms of efflux pump inhibition by this compound or its derivatives. The general mechanisms of efflux pump inhibitors (EPIs) involve disrupting the energy source of the pump, acting as a competitive substrate, or interfering with the pump's assembly. mdpi.comnih.gov While some indole-containing compounds have been investigated as EPIs, the potential role of this specific nitroindole compound in modulating bacterial efflux pumps remains unexplored.

Nucleic Acid Interactions (e.g., DNA Intercalation)

The interaction of small molecules with nucleic acids represents a significant mechanism for therapeutic intervention. For indole derivatives, particularly those with electron-withdrawing groups like the 5-nitro substitution, interactions with DNA are a key area of investigation.

Studies on 5-nitroindole (B16589) as a nucleoside analogue have shown that it does not form standard base pairs but rather intercalates into the DNA duplex, positioning itself between an opposing base and an adjacent Watson-Crick pair. sigmaaldrich.com This intercalation can stabilize the DNA duplex to a greater degree than other nitroindole isomers, suggesting that the 5-position is favorable for this type of interaction. oup.com

Furthermore, research has demonstrated that certain pyrrolidine-substituted 5-nitroindole compounds are capable of binding to non-canonical DNA structures known as G-quadruplexes. nih.govresearchgate.net Specifically, these derivatives have shown an affinity for the G-quadruplex sequence found in the promoter region of the c-Myc oncogene. nih.govnih.gov This interaction is significant as the stabilization of G-quadruplex structures in oncogene promoters can lead to the downregulation of gene expression. Biophysical assays have confirmed that the 5-nitro group plays a crucial role in enhancing this G-quadruplex binding affinity and selectivity over duplex DNA. nih.gov

While direct studies on this compound are not available, the established ability of the 5-nitroindole scaffold to interact with and intercalate into DNA structures, including G-quadruplexes, suggests a potential mechanism of action.

Table 1: Biophysical Screening Data for 5-Nitroindole Derivatives and c-Myc G-Quadruplex DNA

Compound Type Binding Affinity (Kd) to c-Myc G4 Selectivity (Kd duplex / Kd c-MYC)
5-nitroindole with methylene (B1212753) bridged pyrrolidine (B122466) High 24.12–29.23
5-aminoindole Lower 6.55

Data sourced from studies on pyrrolidine-substituted 5-nitroindoles. nih.gov

Modulation of Cellular Pathways (Preclinical in vitro studies)

Indole itself is a signaling molecule in bacteria, affecting processes like biofilm formation and virulence. nih.gov Derivatives of indole are being explored for their antimicrobial potential. The mechanisms of action for antimicrobial indoles are thought to be multifactorial, potentially involving the disruption of the bacterial cell membrane and targeting of DNA. nih.govresearchgate.net

The antimicrobial activity of nitroaromatic compounds, such as 5-nitroimidazoles, often relies on the reduction of the nitro group within anaerobic or microaerophilic bacteria. nih.gov This reduction process, facilitated by bacterial enzymes, generates reactive cytotoxic intermediates that can damage cellular macromolecules, including DNA. nih.gov It is plausible that 5-nitroindoles could act via a similar bioreductive activation mechanism in susceptible bacterial species.

Some indole derivatives have been shown to enhance the susceptibility of bacteria to conventional antibiotics, suggesting a mechanism that could involve increasing membrane permeability or inhibiting efflux pumps. nih.gov While specific studies on the effect of this compound on bacterial gene expression or membrane permeability have not been reported, the known activities of related indole and nitroaromatic compounds point towards potential antimicrobial mechanisms involving DNA damage and membrane disruption. nih.govresearchgate.net

The indole scaffold is a core component of many anti-proliferative agents, which act through diverse mechanisms.

One major anti-proliferative mechanism for indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govrsc.org The N-benzyl group, present in this compound, has been incorporated into other classes of compounds that exhibit anti-proliferative effects. For instance, certain N-benzyl-indole derivatives have been found to induce a G1 cell cycle arrest. nih.gov

Another investigated mechanism involves the modulation of key signaling pathways. N-benzyl-indole-3-carbinol, for example, has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov Furthermore, some indole derivatives function as inhibitors of protein kinases that are critical for cell proliferation and survival, such as Protein Kinase CK2. nih.govmdpi.com

Studies specifically on 5-nitroindole derivatives have revealed that their anti-proliferative effects can be linked to the downregulation of the c-Myc oncogene, induction of cell-cycle arrest, and an increase in intracellular reactive oxygen species (ROS). nih.govnih.gov The generation of ROS can induce cellular damage and trigger apoptosis. The induction of apoptosis is a common endpoint for many anticancer agents, and it can be initiated through the activation of caspases, which are key enzymes in the apoptotic cascade. mdpi.comnih.gov

Table 2: Potential Anti-Proliferative Mechanisms of Indole Scaffolds

Mechanism Associated Indole Scaffold Potential Cellular Outcome
Inhibition of Tubulin Polymerization Indole-based hybrids G2/M Phase Cell Cycle Arrest, Apoptosis
Inhibition of Wnt/β-catenin Signaling N-benzyl-indole G1 Phase Cell Cycle Arrest
Downregulation of c-Myc Expression 5-nitroindole Cell Cycle Arrest, Reduced Proliferation
Generation of Reactive Oxygen Species (ROS) 5-nitroindole Oxidative Stress, Apoptosis

Identification of Novel Molecular Targets for Indole-Based Compounds

The structural versatility of the indole nucleus allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry. mdpi.com Research into indole-based compounds has led to the identification of numerous molecular targets implicated in various diseases.

As discussed, G-quadruplex DNA structures, particularly in oncogene promoters like c-Myc, have emerged as a key target for 5-nitroindole derivatives. nih.govnih.gov Another well-established target is tubulin , where indole compounds can bind to the colchicine (B1669291) site, disrupting microtubule formation and function. nih.govrsc.org

A significant class of targets for indole derivatives is protein kinases . These include:

Casein Kinase 2 (CK2): A serine/threonine kinase involved in cell proliferation and survival. nih.govmdpi.com

Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR). researchgate.net

Non-receptor Tyrosine Kinases and Serine/Threonine Kinases: Including BRAFV600E, a kinase frequently mutated in cancer. mdpi.com

Other identified targets include:

DNA Topoisomerase II: An enzyme crucial for managing DNA topology during replication, which can be inhibited by certain acridine-based DNA intercalators. mdpi.com

DNA Gyrase: A bacterial enzyme essential for DNA replication, representing a target for novel antibiotics. nih.gov

Wnt/β-catenin signaling pathway components: A fundamental pathway in embryonic development and adult tissue homeostasis. nih.gov

Bacterial cell division protein FtsZ: A prokaryotic homolog of tubulin that is a target for new antibacterial agents. nih.gov

Caspases: Proteases that execute the apoptotic program, which can be activated by indole-based compounds. mdpi.comnih.gov

The identification of this diverse range of molecular targets underscores the broad therapeutic potential of indole-based compounds and provides a foundation for the rational design of new and more selective agents.

Computational Chemistry and Molecular Modeling of 1 4 Fluoro Benzyl 5 Nitro 1h Indole and Its Analogues

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.orgthesciencein.org It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. In the context of indole (B1671886) derivatives, docking studies are crucial for understanding their potential as inhibitors or modulators of various enzymes and receptors. nih.govajchem-a.com

Prediction of Binding Affinities and Modes

Docking simulations calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between a ligand, such as an indole derivative, and a target protein. ajchem-a.comnih.gov A lower binding energy score typically indicates a more stable and favorable interaction. For example, in studies of various indole derivatives, docking scores have been used to rank compounds based on their predicted potency. ajchem-a.cominnovareacademics.in

The simulation also predicts the binding mode, which is the specific three-dimensional orientation and conformation of the ligand within the protein's active site. This includes identifying potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. Studies on similar heterocyclic compounds have demonstrated that specific substitutions on the core scaffold can significantly alter the binding mode and affinity, highlighting the importance of this predictive analysis. ijpsdronline.comnih.gov

Table 1: Representative Binding Affinity Data from Docking Studies of Indole Analogues This table is illustrative, based on data for analogous compounds, to show typical outputs of docking studies.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference Compound Affinity (kcal/mol)
Thiosemicarbazone-indole derivativesAndrogen Receptor (5T8E)-8.8N/A
3-ethyl-1H-indole derivativesCOX-2-11.35-6.89 (Meloxicam)
Indole-based thiosemicarbazonesTyrosinase-7.5 (approx. based on IC50)N/A
Tri-substituted fluoro indole derivativesHuman Topoisomerase-II-9.6-8.6 (Fludarabine)

Identification of Key Interacting Residues and Motifs

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. mdpi.com These interactions are fundamental to the molecule's biological activity. nih.gov For instance, docking studies on indole derivatives targeting the Pim-1 kinase revealed that interactions with the amino acid Glu 121 are vital for binding. nih.gov Similarly, simulations of other indole compounds have highlighted the importance of hydrogen bonds with residues like ALA527 and ARG120 in the COX-2 enzyme and hydrophobic interactions with residues such as Phe149 and Trp151 in the auxin-binding protein 1. ajchem-a.comnih.gov

Understanding these key interactions allows for the rational design of new analogues with improved affinity and selectivity. By modifying the ligand's structure to enhance interactions with these key residues, medicinal chemists can optimize the compound's pharmacological profile.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. nih.gov These methods are used to predict molecular structure, vibrational frequencies, and electronic properties, which are crucial for assessing the reactivity and stability of compounds like 1-(4-fluoro-benzyl)-5-nitro-1H-indole. researchgate.netmdpi.com

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. The presence of the electron-withdrawing nitro group (–NO2) significantly influences the electron density of the indole scaffold, making it more susceptible to certain types of chemical reactions. rsc.orgresearchgate.netnih.gov The strong polar character of the nitro group results in high dipole moments for nitro compounds. libretexts.org

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov

Table 2: Illustrative Frontier Orbital Energies from DFT Calculations on an Analogue Compound Data based on general findings for similar aromatic compounds to illustrate the concept.

ParameterEnergy (eV)Implication
HOMO Energy-6.5Electron-donating capability
LUMO Energy-2.1Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.4Chemical reactivity and stability

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformations of a molecule and the energy barriers between them. imperial.ac.ukutdallas.edu For a flexible molecule like this compound, which has rotational freedom around the bond connecting the benzyl (B1604629) group to the indole nitrogen, multiple conformations are possible.

DFT calculations can be used to map the potential energy surface as a function of key dihedral angles, revealing the most stable conformers and the energy required for interconversion. mdpi.com This information is vital because the biologically active conformation that binds to a protein target may not be the lowest energy conformation in solution. Understanding the energy landscape helps to explain the molecule's dynamic behavior and its ability to adopt the specific shape required for biological interaction.

Molecular Dynamics Simulations to Elucidate Dynamic Binding Events

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.netrutgers.edu MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding complex, the conformational changes that occur upon binding, and the role of solvent molecules. researchgate.net

For a ligand like this compound, an MD simulation would typically start with the best-docked pose in the protein's active site. The system, including the protein, ligand, and surrounding water molecules, is then simulated for a period of nanoseconds to microseconds. nih.gov

During the simulation, key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. The analysis can reveal how the initial interactions predicted by docking are maintained or altered over time. researchgate.net MD simulations are particularly useful for:

Confirming Binding Stability: Verifying if the ligand remains stably bound within the active site.

Observing Conformational Changes: Watching how the protein and ligand adapt to each other's presence. nih.gov

Calculating Binding Free Energy: Using methods like MM-PBSA/GBSA to provide a more accurate estimate of the binding affinity than docking scores alone.

Identifying Water-Mediated Interactions: Revealing the role of individual water molecules in bridging interactions between the ligand and the protein.

Studies on other indole derivatives have successfully used MD simulations to confirm the stability of key interactions and validate docking results, providing a deeper understanding of the binding mechanism at an atomic level. nih.govnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The journey of a potential drug candidate from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic properties. These properties are collectively known as ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. A compound's ADME profile is a critical determinant of its clinical efficacy and safety. In modern drug discovery, predicting these properties using computational (in silico) methods has become an indispensable step, allowing researchers to identify and optimize compounds with favorable pharmacokinetic characteristics early in the development pipeline, thereby reducing the high attrition rates in later stages. nih.gov

For novel compounds such as this compound and its analogues, in silico tools provide a rapid and cost-effective means to evaluate their drug-likeness. Various computational models and software, such as SwissADME and pkCSM, are employed to predict a wide range of ADME parameters based on the molecule's structure. mdpi.commdpi.com These predictions are based on quantitative structure-activity relationship (QSAR) models derived from large datasets of experimentally determined properties.

Detailed Research Findings

Computational analyses of indole derivatives and related heterocyclic structures reveal key insights into their potential behavior in the human body. The predictions for this compound and a selection of its structural analogues are summarized in the tables below. These predictions focus on key parameters that define the ADME profile.

Absorption: Absorption primarily relates to how well a drug can enter the bloodstream, with oral bioavailability being a key objective. In silico models predict human intestinal absorption (HIA) and permeability through cell monolayers, such as Caco-2 cells, which mimic the intestinal epithelium. mdpi.com For the parent compound, this compound, high intestinal absorption is predicted, suggesting good potential for oral administration. The models also assess whether a compound is a substrate for P-glycoprotein (P-gp), an efflux pump that can expel drugs from cells and limit absorption. The parent compound and its analogues are generally predicted not to be P-gp substrates, which is a favorable characteristic.

Distribution: Once absorbed, a drug's distribution throughout the body is crucial. Key predicted parameters include blood-brain barrier (BBB) permeability and plasma protein binding (PPB). The ability to cross the BBB is essential for drugs targeting the central nervous system (CNS), while it is undesirable for peripherally acting drugs. The indole analogues are generally predicted to have the ability to cross the BBB. Plasma protein binding affects the concentration of free drug available to exert its therapeutic effect. mdpi.com High PPB can limit the effective concentration of a drug at its target site.

Metabolism: The metabolic stability of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes, which are responsible for the biotransformation of most drugs. mdpi.com In silico models predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoenzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions. The predictions suggest that this compound and its analogues are unlikely to be significant inhibitors of the major CYP isoforms, indicating a lower potential for metabolism-related drug interactions. mdpi.com

Excretion: Excretion involves the removal of the drug and its metabolites from the body. While direct prediction of excretion pathways is complex, parameters like water solubility (LogS) provide an indication. A compound that is not excessively lipophilic and has adequate water solubility is more readily excreted.

The collective in silico ADME data provides a comprehensive, albeit predictive, pharmacokinetic profile. This allows for the early identification of potential liabilities and guides the structural modification of lead compounds to enhance their drug-like properties. kannuruniversity.ac.in

Data Tables

Table 1: Predicted Physicochemical and Absorption Properties

Compound Name Molecular Formula MW (g/mol) LogP Water Solubility (LogS) HIA (%) Caco-2 Perm. (log Papp) P-gp Substrate
This compound C15H11FN2O2 282.26 3.85 -4.10 >90% >0.90 No
1-benzyl-5-nitro-1H-indole C15H12N2O2 264.27 3.62 -3.95 >90% >0.90 No
1-(4-fluoro-benzyl)-1H-indole C15H12FN 225.26 3.51 -3.88 >95% >0.90 No
1-(4-fluoro-benzyl)-6-nitro-1H-indole C15H11FN2O2 282.26 3.91 -4.25 >90% >0.90 No

Table 2: Predicted Distribution, Metabolism, and Toxicity Properties

Compound Name BBB Permeant CNS Permeant PPB (%) CYP1A2 Inhibitor CYP2C19 Inhibitor CYP2C9 Inhibitor CYP2D6 Inhibitor CYP3A4 Inhibitor
This compound Yes Yes >90% No No No No No
1-benzyl-5-nitro-1H-indole Yes Yes >90% No No No No No
1-(4-fluoro-benzyl)-1H-indole Yes Yes >88% No No No No No
1-(4-fluoro-benzyl)-6-nitro-1H-indole Yes Yes >92% No No No No No

Future Directions and Translational Research Potential

Design of Advanced Chemical Probes and Tools for Biological Systems

The development of sophisticated chemical probes is fundamental to unraveling complex biological processes. The 1-(4-fluoro-benzyl)-5-nitro-1H-indole scaffold can be strategically modified to create such tools. The fluorine atom on the benzyl (B1604629) group provides a handle for the introduction of reporter tags, such as fluorophores or positron-emitting isotopes (like ¹⁸F), which could enable the visualization of biological targets through techniques like fluorescence microscopy or Positron Emission Tomography (PET).

Furthermore, the nitro group at the 5-position of the indole (B1671886) ring can be chemically altered to incorporate photo-cross-linking moieties. Such photo-affinity probes would allow for the covalent labeling and subsequent identification of the compound's biological targets, providing crucial insights into its mechanism of action. The development of benzyldiamine derivatives as flexible probes for PET imaging of cerebral β-amyloid plaques showcases a relevant strategy that could be adapted. doi.org

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

Initial research has identified derivatives of this compound as potential MAO-B inhibitors, suggesting applications in neurodegenerative diseases like Parkinson's disease. nih.gov However, the indole scaffold is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic properties. frontiersin.org Future research should aim to explore the therapeutic potential of this compound and its analogs in other disease contexts.

For instance, given the role of indole alkaloids in mitigating fibrosis, investigating the efficacy of this compound derivatives in models of pulmonary, hepatic, or renal fibrosis could unveil new therapeutic avenues. frontiersin.org Mechanistic studies to elucidate the specific signaling pathways modulated by this compound will be critical in guiding these explorations.

Development of Next-Generation Synthetic Methodologies

Efficient and versatile synthetic routes are paramount for the exploration of chemical space around a lead compound. While the synthesis of this compound has been established via the N-alkylation of 5-nitroindole (B16589) with 4-fluorobenzyl bromide, there is room for the development of more advanced synthetic methodologies. nih.gov

Modern synthetic strategies, such as C-H activation, could offer more direct and atom-economical routes to functionalize the indole core. For example, copper-mediated C4–H sulfonylation of indoles using a transient directing group strategy presents a novel approach for late-stage functionalization. acs.org The Leimgruber-Batcho indole synthesis is another established method that could be adapted for the synthesis of functionalized indoles from 2-methylnitrobenzenes. orgsyn.org Additionally, gold-catalyzed reactions have shown promise in the regioselective synthesis of complex heterocyclic structures and could potentially be applied to create novel derivatives. acs.org

Synthetic Approach Description Potential Advantage
Current Method N-alkylation of 5-nitroindole with 4-fluorobenzyl bromide. nih.govStraightforward and established.
C-H Activation Direct functionalization of C-H bonds on the indole scaffold. acs.orgIncreased atom economy and step efficiency.
Leimgruber-Batcho Synthesis from 2-methylnitrobenzenes. orgsyn.orgAccess to a variety of substituted indoles.
Gold Catalysis Regioselective synthesis of complex heterocycles. acs.orgMild reaction conditions and functional group tolerance.

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can be employed to accelerate the optimization of the this compound scaffold. Generative AI models can design novel derivatives with predicted improvements in potency, selectivity, and pharmacokinetic properties. arxiv.org

Reinforcement learning frameworks, such as Activity Cliff-Aware Reinforcement Learning (ACARL), can be utilized to navigate the complex structure-activity relationship (SAR) landscape and identify molecules with significant activity gains from minor structural modifications. nih.gov By analyzing large datasets of related compounds, ML algorithms can predict potential off-target effects and guide the design of more specific molecules.

Addressing Challenges in Specificity and Off-Target Interactions

A critical aspect of translating a chemical entity into a therapeutic agent is ensuring its specificity and minimizing off-target interactions to reduce potential side effects. For this compound and its derivatives, a thorough investigation of their selectivity profile is essential.

This involves screening against a broad panel of receptors, enzymes, and ion channels to identify any unintended biological activities. For kinase inhibitors, for example, iterative strategies are used to enhance binding to the target while reducing interactions with other kinases. nih.gov Computational approaches, such as molecular docking and dynamics simulations, can help predict potential off-target interactions and guide the design of more selective compounds. The optimization of a benzothiazole (B30560) indolene scaffold targeting bacterial cell wall assembly serves as an example of how medicinal chemistry guided by computer-aided drug design can improve functional parameters. semanticscholar.org

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like c-MYC G-quadruplex DNA. Validate with binding assays .
  • ADMET Prediction : Tools like SwissADME predict logP (~3.89) and solubility (poor in water; use DMSO/PEG-300 mixtures) .

What analytical techniques are critical for confirming the purity and identity of this compound?

Q. Basic Research Focus

  • HRMS : Confirm molecular ion peak (e.g., m/z 271.0805 [M+H]⁺) .
  • HPLC : Use C18 columns with acetonitrile/water gradients; aim for >98% purity .

Q. Advanced Consideration

  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (WinGX/ORTEP for visualization) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for storage conditions .

How can researchers address low yields in alkylation reactions of 5-nitro-1H-indole?

Q. Advanced Research Focus

  • Mechanistic Studies : Identify competing pathways (e.g., N- vs. C-alkylation) via LC-MS.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to <1 hour .
  • Phase-Transfer Catalysis : Improve solubility of reactants in biphasic systems .

What are the challenges in scaling up the synthesis of this compound?

Q. Advanced Research Focus

  • Safety : Nitro compounds are explosive; use flow chemistry for controlled exothermic reactions.
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.